molecular formula C13H12N2O3 B3359383 8-Acetyl-6,7,8,9-tetrahydro-1h-pyrrolo[3,2-h]isoquinoline-2,3-dione CAS No. 851548-02-2

8-Acetyl-6,7,8,9-tetrahydro-1h-pyrrolo[3,2-h]isoquinoline-2,3-dione

Cat. No.: B3359383
CAS No.: 851548-02-2
M. Wt: 244.25 g/mol
InChI Key: ARCAISQBYSURGV-UHFFFAOYSA-N
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Description

8-Acetyl-6,7,8,9-tetrahydro-1h-pyrrolo[3,2-h]isoquinoline-2,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon The specific structure of this compound includes a pyrroloisoquinoline core, which is a fused ring system combining a pyrrole ring and an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-6,7,8,9-tetrahydro-1h-pyrrolo[3,2-h]isoquinoline-2,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of a substituted pyrrole with an appropriate isoquinoline derivative can lead to the formation of the desired compound through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the development of more efficient purification techniques to isolate the final product. Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-6,7,8,9-tetrahydro-1h-pyrrolo[3,2-h]isoquinoline-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-Acetyl-6,7,8,9-tetrahydro-1h-pyrrolo[3,2-h]isoquinoline-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-Acetyl-6,7,8,9-tetrahydro-1h-pyrrolo[3,2-h]isoquinoline-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[3,2-h]isoquinoline: A closely related compound with a similar core structure but lacking the acetyl and dione functionalities.

    Pyrrolopyrazine derivatives: These compounds share the pyrrole ring but have different fused ring systems, leading to distinct chemical and biological properties.

    Quinoline derivatives: These compounds have a similar nitrogen-containing heterocyclic structure but differ in the arrangement of the rings and functional groups.

Uniqueness

8-Acetyl-6,7,8,9-tetrahydro-1h-pyrrolo[3,2-h]isoquinoline-2,3-dione is unique due to its specific combination of functional groups and ring structure This uniqueness allows it to interact with a distinct set of molecular targets and undergo specific chemical reactions that may not be possible with other similar compounds

Properties

IUPAC Name

8-acetyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinoline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-7(16)15-5-4-8-2-3-9-11(10(8)6-15)14-13(18)12(9)17/h2-3H,4-6H2,1H3,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCAISQBYSURGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C3=C(C=C2)C(=O)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582754
Record name 8-Acetyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851548-02-2
Record name 8-Acetyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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